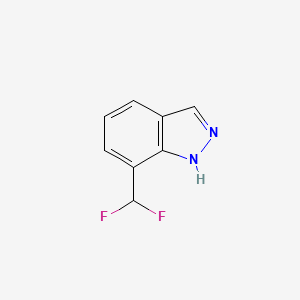

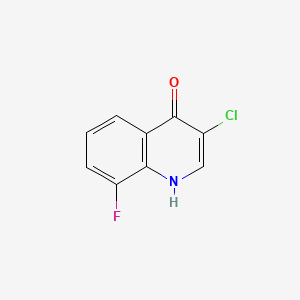

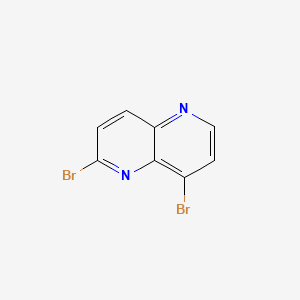

![molecular formula C11H11N3O B599217 2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine CAS No. 1246891-69-9](/img/structure/B599217.png)

2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine” is a novel heterocyclic compound . It is part of a series of compounds that have been designed and synthesized for potential biological activities .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, a sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA)2 has been used to obtain 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA)2 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA)2 has been used to synthesize 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . This reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .Scientific Research Applications

Synthesis of Biologically Important Compounds : A study by Zheng et al. (2014) focused on synthesizing 1,2,4-triazolo[1,5-a]pyridines, biologically significant compounds, through a metal-free oxidative N-N bond formation process. This strategy enables the convenient construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton, demonstrating the compound's utility in creating biologically relevant structures (Zheng et al., 2014).

Development of Novel Derivatives : Palamarchuk et al. (2019) explored the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives. This demonstrates the compound's potential in developing new chemical derivatives with possible applications in various fields (Palamarchuk et al., 2019).

Efficient One-Pot Synthesis : Zanatta et al. (2010) reported a simple and efficient one-pot synthesis of tetrahydrooxazolo[3,2-a]pyridines. This method offers high purity and very good yields, indicating the compound's efficiency in chemical synthesis processes (Zanatta et al., 2010).

Pharmaceutical Applications : A study by Chrovian et al. (2018) utilized a similar compound in the synthesis of P2X7 antagonists, showing potential applications in mood disorder treatments. This highlights the compound's relevance in pharmaceutical research (Chrovian et al., 2018).

Optimization for Medical Use : Hirose et al. (2017) described the design and synthesis of tetrahydrooxazolo[4,5-c]pyridines as metabotropic glutamate receptor modulators. These compounds showed potential as oral antidepressants, demonstrating the compound's application in developing therapeutic agents (Hirose et al., 2017).

properties

IUPAC Name |

2-pyridin-2-yl-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-5-13-8(3-1)11-14-9-7-12-6-4-10(9)15-11/h1-3,5,12H,4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHPSDHKTMCYBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1OC(=N2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678531 |

Source

|

| Record name | 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine | |

CAS RN |

1246891-69-9 |

Source

|

| Record name | 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

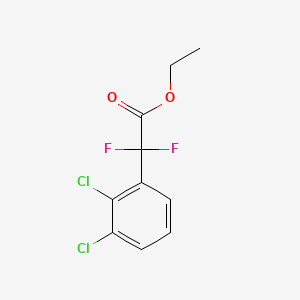

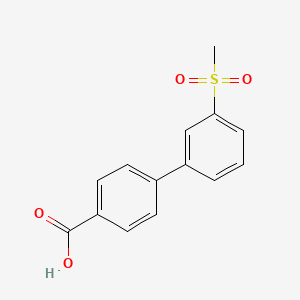

![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)

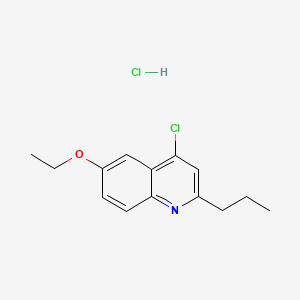

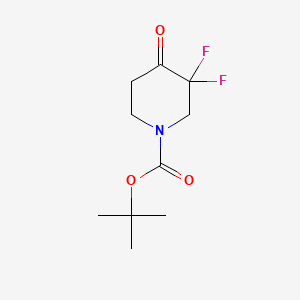

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B599145.png)

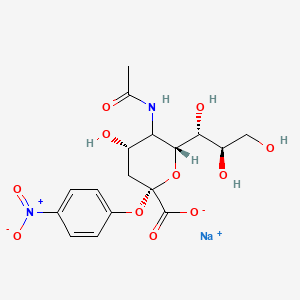

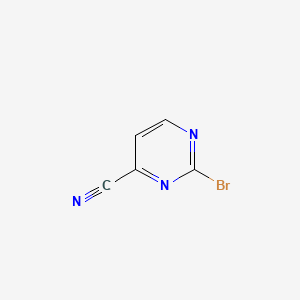

![3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride](/img/structure/B599153.png)

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)